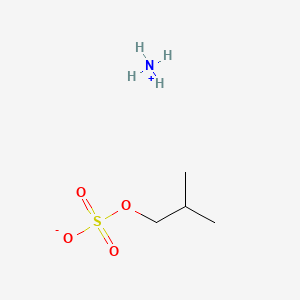

beta-Methylpropyl-ammonium sulfate

Description

Beta-Methylpropyl-ammonium sulfate is a quaternary ammonium sulfate compound characterized by a branched alkyl chain structure. Its chemical formula is typically represented as $[CH3CH(CH2)NH3]2SO_4$, combining a beta-methyl-substituted propylamine group with a sulfate counterion.

Properties

CAS No. |

10498-22-3 |

|---|---|

Molecular Formula |

C4H13NO4S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

azanium;2-methylpropyl sulfate |

InChI |

InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |

InChI Key |

WILJDUPWBOFUHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.

Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .

Comparison with Similar Compounds

Aluminium Ammonium Sulfate

Aluminium ammonium sulfate ($NH4Al(SO4)2·12H2O$) is a double sulfate salt widely used in water purification, food additives, and pharmaceuticals. Key distinctions include:

- Chemical Structure : Unlike this compound, aluminium ammonium sulfate features a metal (aluminium) coordinated with ammonium and sulfate ions, resulting in distinct crystalline properties and higher thermal stability .

- Toxicity: Aluminium ammonium sulfate exhibits low acute mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) but raises concerns about chronic aluminium exposure in environmental compartments .

Magnesium Sulfate

Magnesium sulfate ($MgSO_4$) is a therapeutic agent used in anesthesia and obstetrics. Comparative aspects include:

- Functionality : Magnesium sulfate acts as a calcium channel blocker and muscle relaxant, whereas this compound’s applications are likely industrial (e.g., surfactant or corrosion inhibitor) due to its hydrophobic alkyl chain .

- Solubility : Both compounds are water-soluble, but magnesium sulfate’s smaller ionic radius enables faster dissolution kinetics .

Other Quaternary Ammonium Sulfates

Compounds like benzalkonium sulfate share structural similarities with this compound. Key differences:

- Alkyl Chain Complexity : this compound’s branched chain may reduce micelle formation efficiency compared to linear-chain analogs, impacting surfactant performance .

- Environmental Persistence: Branched alkyl chains often degrade slower in aquatic systems, raising bioaccumulation risks—a concern noted in toxicity databases .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Aluminium Ammonium Sulfate | Magnesium Sulfate |

|---|---|---|---|

| Molecular Formula | $[CH3CH(CH2)NH3]2SO_4$ | $NH4Al(SO4)2·12H2O$ | $MgSO_4$ |

| Solubility in Water | High | High | Very High |

| Primary Applications | Surfactants, biocides | Water treatment, food additives | Medicine, agriculture |

| Toxicity (LD₅₀, oral rat) | Not available | >2000 mg/kg | 5000 mg/kg |

| Environmental Concerns | Potential bioaccumulation | Aluminium leaching | Minimal |

Table 2: Functional Comparison

| Feature | This compound | Benzalkonium Sulfate |

|---|---|---|

| Alkyl Chain Structure | Branched (beta-methylpropyl) | Linear (benzyl + alkyl) |

| Biocidal Efficiency | Moderate (inferred) | High |

| Environmental Degradation | Slower (branched chain) | Faster (linear chain) |

| Industrial Use | Niche applications | Disinfectants, cosmetics |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.